molecular formula C18H26O3 B13005456 (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13005456
M. Wt: 290.4 g/mol
InChI Key: IJHNHTBGEIQMFA-CBZIJGRNSA-N
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Description

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[310]hexan-2-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular construction of the bicyclic core, which can then be further functionalized to introduce the benzyloxy and tert-butoxy groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The benzyloxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol apart from these similar compounds is its specific combination of functional groups and bicyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(1S,2R,4S,5R)-4-[(2-methylpropan-2-yl)oxy]-5-(phenylmethoxymethyl)bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C18H26O3/c1-17(2,3)21-16-9-15(19)14-10-18(14,16)12-20-11-13-7-5-4-6-8-13/h4-8,14-16,19H,9-12H2,1-3H3/t14-,15-,16+,18+/m1/s1

InChI Key

IJHNHTBGEIQMFA-CBZIJGRNSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H]([C@@H]2[C@]1(C2)COCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC1CC(C2C1(C2)COCC3=CC=CC=C3)O

Origin of Product

United States

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